molecular formula C12H12N2O8 B5847416 2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid

2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid

Cat. No.: B5847416
M. Wt: 312.23 g/mol
InChI Key: CHOQRZNVBAGERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid, also known as NODIDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of diacetic acid and is commonly used as a chelating agent in metal ion coordination studies.

Mechanism of Action

2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid acts as a bidentate ligand, meaning it can bind to a metal ion through two coordination sites. The nitro group on the benzyl moiety of this compound can act as a hydrogen bond acceptor, while the carbonyl group on the imino moiety can act as a hydrogen bond donor. This allows this compound to form stable complexes with metal ions by coordinating through both coordination sites.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and biocompatible, making it suitable for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid in lab experiments is its ability to form stable complexes with a variety of metal ions. This makes it a versatile chelating agent for use in a wide range of applications. However, one limitation of this compound is its relatively high cost compared to other chelating agents.

Future Directions

There are several potential future directions for the use of 2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid in scientific research. One area of interest is the development of this compound-based metal ion complexes for use in catalysis and bioinorganic chemistry. Another area of interest is the use of this compound as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with metal ions. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of this compound and its metal ion complexes.

Synthesis Methods

The synthesis of 2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid involves the reaction of diacetic acid with 4-nitrobenzyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain this compound. This method has been reported to yield high purity this compound with a good yield.

Scientific Research Applications

2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid has been widely used in scientific research as a chelating agent in metal ion coordination studies. It has been shown to form stable complexes with a variety of metal ions including copper, zinc, and nickel. These complexes have been studied for their potential applications in the fields of catalysis, bioinorganic chemistry, and medicinal chemistry.

Properties

IUPAC Name

2-[carboxymethyl-[(4-nitrophenyl)methoxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c15-10(16)5-13(6-11(17)18)12(19)22-7-8-1-3-9(4-2-8)14(20)21/h1-4H,5-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOQRZNVBAGERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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